molecular formula C14H13Cl2N B13625687 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Cat. No.: B13625687
M. Wt: 266.2 g/mol
InChI Key: VVJATHWMCGHNDW-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group and a phenylethanamine structure

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3,5-dichlorobenzyl chloride and phenylethylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H13Cl2N/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6,17H2

InChI Key

VVJATHWMCGHNDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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